![molecular formula C13H8Cl5O2P B14740627 4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate CAS No. 5995-76-6](/img/structure/B14740627.png)
4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate is a complex organic compound with the molecular formula C13H8Cl5O2P. This compound is characterized by the presence of multiple chlorine atoms and a phosphorodichloridate group, making it a significant subject of study in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective chlorination and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in specialized reactors to handle the corrosive nature of the reagents and the need for precise temperature control .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different chlorinated or dechlorinated products .
Aplicaciones Científicas De Investigación
4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-Chloro-2-methylphenol
- 4-Chloro-2-cresol
- 4-Chloro-o-cresol
Uniqueness
4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate is unique due to its specific structure, which includes multiple chlorine atoms and a phosphorodichloridate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
5995-76-6 |
|---|---|
Fórmula molecular |
C13H8Cl5O2P |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
4-chloro-2-[dichloro(phenyl)methyl]-1-dichlorophosphoryloxybenzene |
InChI |
InChI=1S/C13H8Cl5O2P/c14-10-6-7-12(20-21(17,18)19)11(8-10)13(15,16)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
ZPIKXBUGFVUWNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)OP(=O)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


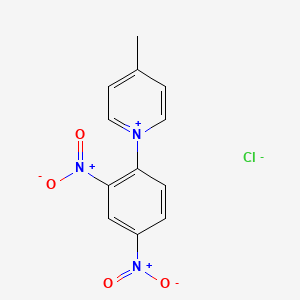
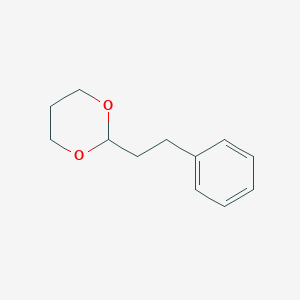
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
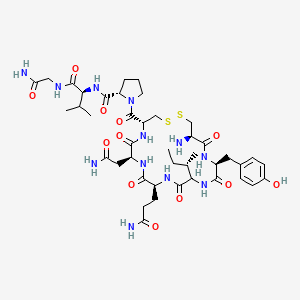
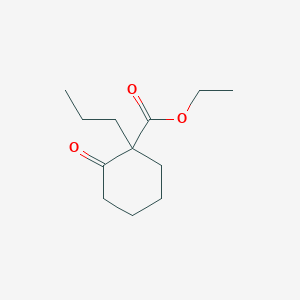
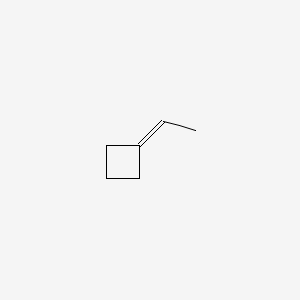
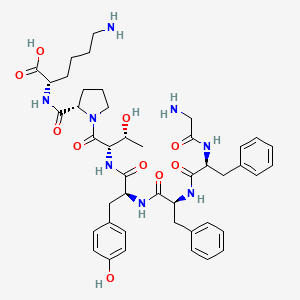
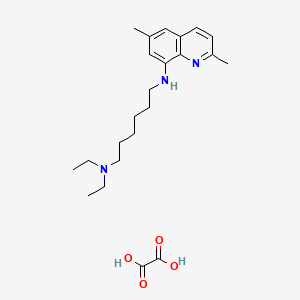
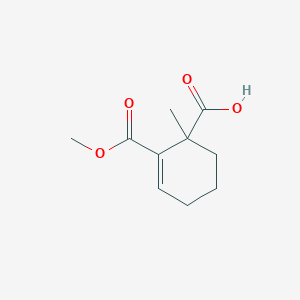
![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
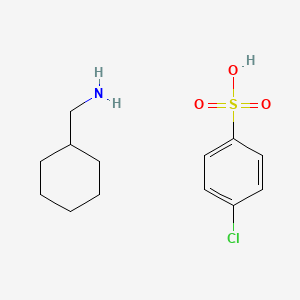
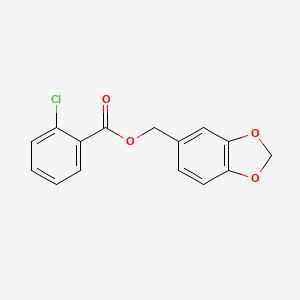
![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
